![molecular formula C13H9NO4 B3022667 6-(苯并[d][1,3]二氧杂环-5-基)烟酸 CAS No. 887976-73-0](/img/structure/B3022667.png)

6-(苯并[d][1,3]二氧杂环-5-基)烟酸

描述

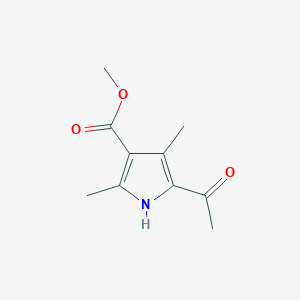

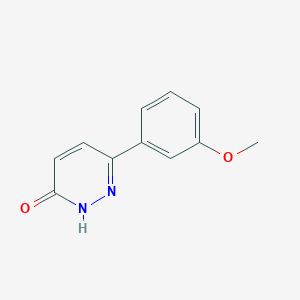

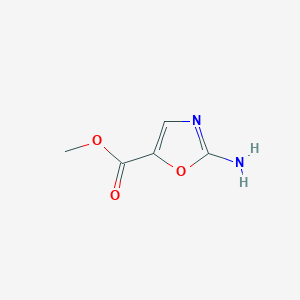

The compound “6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid” is a derivative of nicotinic acid, also known as niacin or vitamin B3, with a benzo[d][1,3]dioxol-5-yl group attached at the 6-position . The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether that is often found in a variety of pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring (from the nicotinic acid) and a benzodioxole ring (from the benzo[d][1,3]dioxol-5-yl group) connected at one position . The exact structure would depend on the specific orientation and configuration of these rings .Chemical Reactions Analysis

As for the chemical reactions, it would largely depend on the reaction conditions and the reagents used. The pyridine ring in the nicotinic acid part of the molecule might undergo electrophilic substitution reactions, while the ether part of the benzodioxole might be susceptible to reactions with strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and position of the functional groups within the molecule .科学研究应用

合成应用

- 新颖的合成方法:Chua 等人 (2008) 的一项研究描述了一种有效的 5-氧代-6-羧基-萘啶合成方法,该方法涉及活化的 3-烟酸酰胺的酰化,包括类似于 6-(苯并[d][1,3]二氧杂环-5-基)烟酸的化合物。该工艺因其生产纯萘啶产品的高效性而备受关注 (Chua et al., 2008).

化学性质和反应

- 电极电位研究:Riahi 等人 (2007) 对类似于 6-(苯并[d][1,3]二氧杂环-5-基)烟酸的化合物的电极电位进行了研究。他们结合实验和计算方法来分析这些化合物的几何参数和振动频率,从而深入了解它们的电化学性质 (Riahi et al., 2007).

生物活性

抗菌活性:Khattab (2005) 的研究探索了源自烟酸的化合物的抗菌活性,包括苯甲酰和烟酰酰肼衍生物。这些研究揭示了这些化合物在对抗细菌感染中的潜在生物应用 (Khattab, 2005).

除草活性:Fu 等人 (2021) 设计并合成了芳基-甲酰基哌啶酮衍生物,并加入了烟酸成分。这些衍生物经过除草活性评估,为这些化合物的农业应用提供了见解 (Fu et al., 2021).

分子合成和成像

用于寡脱氧核苷酸杂交的荧光研究:Singh 和 Singh (2007) 合成了与 6-(苯并[d][1,3]二氧杂环-5-基)烟酸相关的用于标记核苷的新型荧光团。这些研究证明了这些化合物在增强生物分子相互作用可视化方面的潜在用途 (Singh & Singh, 2007).

用于成像的放射性示踪剂的合成:Gao 等人 (2018) 探索了碳-11 标记的 CK1 抑制剂的合成,以将其用作成像中的 PET 放射性示踪剂,特别是用于阿尔茨海默病。这突出了此类化合物在医学诊断和研究中的应用 (Gao et al., 2018).

作用机制

Target of Action

It is structurally similar to niacin, also known as nicotinic acid . Niacin is a B vitamin that is used to treat hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions .

Mode of Action

Niacin acts to decrease levels of very low-density lipoproteins and low-density lipoproteins, while increasing levels of high-density lipoproteins This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .

Biochemical Pathways

Niacin, a structurally similar compound, is involved in cellular energy metabolism, dna repair, and regulation of transcription process .

Pharmacokinetics

It’s worth noting that the compound’s skin permeation is reported to be -686 cm/s , which may impact its bioavailability.

Result of Action

Some structurally similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines .

安全和危害

未来方向

The future directions for this compound could involve further studies to explore its potential uses. This could include biological or pharmacological studies if the compound is intended to be used as a drug. Additionally, studies could be done to optimize its synthesis or to modify its structure to improve its properties .

属性

IUPAC Name |

6-(1,3-benzodioxol-5-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)9-1-3-10(14-6-9)8-2-4-11-12(5-8)18-7-17-11/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKJEXASXBADSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647043 | |

| Record name | 6-(2H-1,3-Benzodioxol-5-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887976-73-0 | |

| Record name | 6-(2H-1,3-Benzodioxol-5-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)